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Introduction: The Need for Precision in Ceftaroline
Susceptibility Testing
Ceftaroline, the active metabolite of the prodrug ceftaroline fosamil, is a fifth-generation

cephalosporin with a distinguished spectrum of activity. Its critical utility lies in its efficacy

against Gram-positive organisms, including challenging pathogens like methicillin-resistant

Staphylococcus aureus (MRSA), and many Gram-negative bacteria.[1] The unique potency of

ceftaroline is derived from its high affinity for penicillin-binding proteins (PBPs), including

PBP2a of MRSA, which is responsible for resistance to most other β-lactam antibiotics.[1]

Given the rise of multidrug-resistant organisms, determining the precise Minimum Inhibitory

Concentration (MIC) of ceftaroline against a bacterial isolate is paramount. The MIC value is

the lowest concentration of an antimicrobial agent that prevents the visible growth of a

microorganism in vitro. It is a fundamental metric for guiding therapeutic decisions, monitoring

for the emergence of resistance, and in the preclinical and clinical development of new

antimicrobial agents.
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This document provides a detailed protocol for determining ceftaroline MICs using the

reference broth microdilution method, as standardized by the Clinical and Laboratory

Standards Institute (CLSI).[2] It is designed for researchers, microbiologists, and drug

development professionals who require a robust, reproducible, and self-validating system for

ceftaroline susceptibility testing.

Principle of Broth Microdilution
The broth microdilution method is a cornerstone of antimicrobial susceptibility testing. The core

principle involves challenging a standardized bacterial inoculum with serially diluted

concentrations of an antimicrobial agent in a liquid growth medium. Following incubation, the

MIC is determined by visual inspection as the lowest drug concentration that completely inhibits

bacterial growth. This method is favored for its efficiency, conservation of reagents, and the

quantitative nature of its results. The protocols outlined here are based on the foundational

methodologies described in CLSI document M07.[2][3]

Essential Materials and Reagents
Ceftaroline Analytical Powder: Obtain from a reputable supplier. Note the potency (e.g.,

µg/mg) provided by the manufacturer for accurate stock solution preparation.

Bacterial Strains: Test isolates and appropriate Quality Control (QC) strains (see Section

6.0).

Growth Media:

Cation-Adjusted Mueller-Hinton Broth (CAMHB).

For fastidious organisms:

Streptococcus pneumoniae: CAMHB supplemented with 2.5% to 5% lysed horse blood.

[4]

Haemophilus influenzae: Haemophilus Test Medium (HTM).[4]

Sterile Consumables:

96-well U-bottom microtiter plates.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.researchgate.net/file.PostFileLoader.html?id=564ceedf5e9d97daf08b45a2&assetKey=AS%3A297254750572544%401447882463055
https://www.researchgate.net/file.PostFileLoader.html?id=564ceedf5e9d97daf08b45a2&assetKey=AS%3A297254750572544%401447882463055
https://www.ihma.com/app/uploads/Pfizer_P077_CPT-CARTI_IDWeek-2022_FINAL.pdf
https://bionumbers.hms.harvard.edu/files/Chapter-2-Determination-of-MICs-2006updated.pdf
https://bionumbers.hms.harvard.edu/files/Chapter-2-Determination-of-MICs-2006updated.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b124596?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pipettes and sterile tips.

Reagent reservoirs.

Polypropylene tubes for dilutions.

Reagents for Stock Solution: Sterile, deionized water or Dimethyl sulfoxide (DMSO),

depending on the manufacturer's recommendation for the analytical powder.

Equipment:

Vortex mixer.

Incubator (ambient air, 35°C ± 2°C).

Spectrophotometer or McFarland turbidity standards (0.5 standard).

Microplate reader or reading mirror.

Calibrated balance.

Biological safety cabinet.

Core Protocol: Broth Microdilution Method
This protocol is designed to be a self-validating system. Strict adherence to inoculum

standardization and quality control is essential for generating trustworthy data.

Preparation of Ceftaroline Stock Solution
The accuracy of the MIC is critically dependent on the precise preparation of the antimicrobial

stock solution.

Calculate Required Weight: Use the following formula to determine the weight of ceftaroline

powder needed, accounting for its potency.[5] Weight (mg) = [Volume (mL) x Desired

Concentration (µg/mL)] / [Potency (µg/mg)]

Example: To prepare 10 mL of a 1280 µg/mL stock solution from a powder with a potency

of 950 µg/mg: Weight (mg) = [10 mL x 1280 µg/mL] / [950 µg/mg] = 13.47 mg
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Dissolution: Aseptically weigh the calculated amount of ceftaroline powder and dissolve it in

the appropriate volume of sterile, deionized water.[6][7] Ensure complete dissolution using a

vortex mixer.

Storage: Dispense into small aliquots in sterile polypropylene tubes and store at -60°C or

colder. Avoid repeated freeze-thaw cycles.

Preparation of Standardized Bacterial Inoculum
The final concentration of bacteria in each well must be approximately 5 x 10⁵ CFU/mL. This

standardization is a critical control point for reproducibility.

Primary Culture: Subculture the isolate from frozen stock onto a non-selective agar plate

(e.g., Tryptic Soy Agar with 5% Sheep Blood) and incubate for 18-24 hours at 35°C.

Colony Selection: Select 3-5 well-isolated colonies of the same morphology from the fresh

agar plate.

Suspension: Touch the top of each colony with a sterile loop or swab and transfer the growth

to a tube containing sterile saline or broth.

Standardization: Vortex the suspension thoroughly. Adjust the turbidity to match a 0.5

McFarland standard by adding more bacteria or sterile diluent. This suspension contains

approximately 1-2 x 10⁸ CFU/mL.

Working Inoculum: Within 15 minutes of standardization, dilute the 0.5 McFarland

suspension to achieve the final target concentration. A common method is a 1:100 dilution in

the appropriate sterile broth (e.g., 0.1 mL of adjusted suspension into 9.9 mL of CAMHB),

which yields a concentration of approximately 1-2 x 10⁶ CFU/mL. The final 1:10 dilution

occurs when this is added to the drug-containing wells.

Step-by-Step Testing Procedure
Prepare Microtiter Plates: Add 50 µL of the appropriate sterile broth to wells 2 through 12 of a

96-well microtiter plate. Well 1 will receive the highest drug concentration, and well 12 will

serve as the growth control.

Create Serial Dilutions:
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Prepare an intermediate dilution of the ceftaroline stock solution in broth.

Add 100 µL of this starting drug concentration to well 1.

Using a multichannel pipette, transfer 50 µL from well 1 to well 2. Mix by pipetting up and

down.

Continue this 1:1 serial dilution across the plate from well 2 to well 10.

Discard the final 50 µL from well 10. This leaves 50 µL in wells 1-10, with well 11 (sterility

control) and well 12 (growth control) containing no drug.

Inoculation: Add 50 µL of the standardized working inoculum (from step 4.2.5) to wells 1

through 10 and well 12. Do not inoculate well 11 (sterility control). The final volume in these

wells will be 100 µL. This step performs the final 1:10 dilution of the inoculum, achieving the

target density of ~5 x 10⁵ CFU/mL.

Incubation: Stack the plates (no more than four high) and incubate at 35°C ± 2°C for 16-20

hours in ambient air.

Reading Results: Following incubation, examine the plates from the bottom using a reading

mirror or an automated plate reader.

The sterility control (well 11) should show no growth.

The growth control (well 12) must show dense, unambiguous growth.

The MIC is the lowest concentration of ceftaroline at which there is no visible growth (a

clear well or a distinct button of cells at the bottom of the U-well).
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Quality Control (QC): The Foundation of
Trustworthiness
Performing QC with each batch of tests is non-negotiable. It validates the entire testing system:

the potency of the ceftaroline dilutions, the suitability of the medium, the incubation conditions,

and the operator's technique. Results for the test isolates are considered valid only when the

MICs for the QC strains fall within their specified acceptable ranges.

QC Strain
CLSI M100-ED34 (2024)
MIC Range (µg/mL)[8]

EUCAST (2023) MIC Range
(µg/mL)[9]

Staphylococcus aureus

ATCC® 29213
0.12 - 0.5 0.12 - 0.5

Streptococcus pneumoniae

ATCC® 49619
0.008 - 0.03 0.004 - 0.016

Haemophilus influenzae

ATCC® 49247
0.015 - 0.12 0.016 - 0.064

Escherichia coli ATCC® 25922 0.12 - 0.5 0.064 - 0.25
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Interpretation of Results: From MIC Value to Clinical
Meaning
Once the MIC is determined, it must be interpreted using established clinical breakpoints from

regulatory bodies like CLSI or EUCAST. These breakpoints categorize the isolate as

Susceptible, Susceptible-Dose Dependent (SDD), Intermediate, or Resistant.

Causality Note: Breakpoints are not arbitrary. They are determined by integrating

microbiological data (MIC distributions), pharmacokinetic/pharmacodynamic (PK/PD) modeling,

and clinical outcomes from patient trials.[10]

Organism
CLSI M100-ED34 (2024)
MIC Breakpoints (µg/mL)
[8]

EUCAST v 13.0 (2023) MIC
Breakpoints (µg/mL)[9]

S SDD

Staphylococcus aureus ≤1 2 - 4

Streptococcus pneumoniae ≤0.5 1

Streptococcus pyogenes ≤0.12 -

Haemophilus influenzae ≤0.5 -

S (Susceptible): Indicates that the organism is likely to be inhibited if the antimicrobial

compound reaches the concentrations usually achievable at the site of infection.

SDD (Susceptible-Dose Dependent): This CLSI category implies that susceptibility is

dependent on the dosing regimen used. For ceftaroline against S. aureus, the SDD category

is based on a higher dosage of 600 mg every 8 hours, administered over a 2-hour infusion,

which is necessary to achieve the PK/PD targets for isolates with MICs of 2-4 µg/mL.[4]

I (Intermediate): A category that includes isolates with MICs that are close to the attainable

blood and tissue levels and for which response rates may be lower than for susceptible

isolates.
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R (Resistant): Implies that the organism is not likely to be inhibited by concentrations of the

agent achievable with normal dosage schedules.

Technical Insights and Field-Proven Considerations
Reading Endpoint for Staphylococci: When testing staphylococci, a faint haze or "trailing"

growth may be observed over a range of concentrations. The MIC should be read as the

lowest concentration with a significant reduction in growth (e.g., ~80% reduction) compared

to the growth control well.

BMD vs. Gradient Diffusion: While gradient diffusion strips (e.g., Etest) are convenient,

studies have shown they can produce "very major errors" (falsely susceptible results) for

MRSA isolates with ceftaroline MICs near the breakpoint (e.g., 2 mg/L). The reference broth

microdilution method is more reliable for these challenging isolates.

Media Matters: The "Cation-Adjusted" component of CAMHB is critical. Divalent cations like

Ca²⁺ and Mg²⁺ significantly affect the activity of many antimicrobials against certain bacteria.

Using non-adjusted media will produce erroneous results.

Inoculum Viability: If there is poor growth in the control well, the test is invalid. This can result

from an inoculum that has lost viability (e.g., by sitting at room temperature for too long

before use) or an overly fastidious strain.

References
Cantón, R., Livermore, D. M., Morosini, M. I., Díaz-Regañón, J., & Rossolini, G. M. (2017).

Etest® versus broth microdilution for ceftaroline MIC determination with Staphylococcus

aureus: results from PREMIUM, a European multicentre study. Journal of Antimicrobial

Chemotherapy, 72(2), 431–436. [Link]

Brown, S. D., & Traczewski, M. M. (2009). In vitro antimicrobial activity of a new

cephalosporin, ceftaroline, and determination of quality control ranges for MIC testing.

Antimicrobial agents and chemotherapy, 53(3), 1271–1274. [Link]

Sader, H. S., Mendes, R. E., Pfaller, M. A., & Flamm, R. K. (2019). Evaluation of the Revised

Ceftaroline Disk Diffusion Breakpoints When Testing a Challenge Collection of Methicillin-

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 11 Tech Support

https://academic.oup.com/jac/article/72/2/431/2526017
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2650548/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b124596?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Resistant Staphylococcus aureus Isolates. Journal of clinical microbiology, 57(11), e01061-

19. [Link]

CLSI. (2019). MR05: Ceftaroline Breakpoints for Staphylococcus aureus, 1st Edition. Clinical

and Laboratory Standards Institute. [Link]

U.S. Food and Drug Administration. (2024). FDA Rationale for Recognition Decision:

Ceftaroline fosamil. [Link]

Pfaller, M. A., Sader, H. S., & Jones, R. N. (2013). Interim Susceptibility Testing for

Ceftaroline, a New MRSA-active Cephalosporin: Selecting Potent Surrogate β-lactam

Markers to Predict Ceftaroline Activity Against Clinically Indicated Species. Diagnostic

microbiology and infectious disease, 75(2), 206–211. [Link]

CLSI. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria

That Grow Aerobically; Approved Standard—Ninth Edition. Clinical and Laboratory

Standards Institute. [Link]

Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of

antimicrobial chemotherapy, 48 Suppl 1, 5–16. [Link]

CLSI. (2021). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That

Grow Aerobically, 12th Edition. Clinical and Laboratory Standards Institute. [Link]

Allergan. (2021). TEFLARO® (ceftaroline fosamil) for injection, for intravenous use

Prescribing Information. [Link]

GlobalRPH. (2017). Dilution Teflaro™ - Ceftaroline. [Link]

Koeth, L. M., Matuschek, E., Kahlmeter, G., Alm, R. A., & Ambler, J. E. (2014). Development

of EUCAST zone diameter breakpoints and quality control range for Staphylococcus aureus

with ceftaroline 5-μg disk. European journal of clinical microbiology & infectious diseases,

33(9), 1511–1517. [Link]

EUCAST. (2023). Routine and extended internal quality control for MIC determination and

disk diffusion as recommended by EUCAST, Version 13.1. [Link]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6813010/
https://clsi.org/media/2642/mr05ed1e_sample.pdf
https://www.fda.gov/science-research/advancing-regulatory-science/fda-recognized-antimicrobial-susceptibility-test-interpretive-criteria
https://www.dmidjournal.com/article/S0732-8893(12)00475-6/fulltext
https://www.researchgate.net/publication/274700028_M07-A9_Methods_for_Dilution_Antimicrobial_Susceptibility_Tests_for_Bacteria_That_Grow_Aerobically_Approved_Standard-Ninth_Edition
https://academic.oup.com/jac/article/48/suppl_1/5/715501
https://clsi.org/standards/products/microbiology/documents/m07/
https://www.accessdata.fda.gov/drugsatfda_docs/label/2021/200327s020lbl.pdf
https://www.globalrph.com/dilution/teflaro/
https://pubmed.ncbi.nlm.nih.gov/24744220/
https://www.eucast.org/fileadmin/src/media/PDFs/EUCAST_files/QC/v_13.1_EUCAST_QC_tables.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b124596?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Morrissey, I., Sader, H. S., Gales, A. C., & Jones, R. N. (2022). In vitro Activities of

Ceftaroline and Comparator Agents against Bacterial Pathogens Frequently Causing

Community-Acquired Respiratory Tract Infections: Results from the ATLAS Surveillance

Program (2017–2020). Poster presented at IDWeek 2022. [Link]

CLSI. (2024). M100: Performance Standards for Antimicrobial Susceptibility Testing, 34th

Edition. Clinical and Laboratory Standards Institute. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow
Aerobically [clsi.org]

2. researchgate.net [researchgate.net]

3. ihma.com [ihma.com]

4. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]

5. teflaro.com [teflaro.com]

6. globalrph.com [globalrph.com]

7. pid-el.com [pid-el.com]

8. szu.gov.cz [szu.gov.cz]

9. Evaluation of the Revised Ceftaroline Disk Diffusion Breakpoints When Testing a
Challenge Collection of Methicillin-Resistant Staphylococcus aureus Isolates - PMC
[pmc.ncbi.nlm.nih.gov]

10. Etest® versus broth microdilution for ceftaroline MIC determination with Staphylococcus
aureus: results from PREMIUM, a European multicentre study - PubMed
[pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Protocol for Determining Ceftaroline Minimum Inhibitory
Concentration (MIC)]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b124596/docs#protocol-for-determining-ceftaroline-
minimum-inhibitory-concentration-mic]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.jmilabs.com/data/posters/IDWeek2022/IDSA-2022-Poster-1811.pdf
https://clsi.org/standards/products/microbiology/documents/m100/
https://www.benchchem.com/product/b124596?utm_src=pdf-custom-synthesis#bc-rfq
https://clsi.org/shop/standards/m07/
https://clsi.org/shop/standards/m07/
https://www.researchgate.net/file.PostFileLoader.html?id=564ceedf5e9d97daf08b45a2&assetKey=AS%3A297254750572544%401447882463055
https://www.ihma.com/app/uploads/Pfizer_P077_CPT-CARTI_IDWeek-2022_FINAL.pdf
https://bionumbers.hms.harvard.edu/files/Chapter-2-Determination-of-MICs-2006updated.pdf
https://www.teflaro.com/adult/dosage-and-administration
https://globalrph.com/dilution/teflaro-ceftaroline/
https://pid-el.com/wp-content/uploads/2024/07/CLSI-M100.pdf
https://szu.gov.cz/wp-content/uploads/2023/06/v_13.1_EUCAST_QC_tables_routine_and_extended_QC.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6258841/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6258841/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6258841/
https://pubmed.ncbi.nlm.nih.gov/27798220/
https://pubmed.ncbi.nlm.nih.gov/27798220/
https://pubmed.ncbi.nlm.nih.gov/27798220/
https://www.benchchem.com/product/b124596/docs#protocol-for-determining-ceftaroline-minimum-inhibitory-concentration-mic
https://www.benchchem.com/product/b124596/docs#protocol-for-determining-ceftaroline-minimum-inhibitory-concentration-mic
https://www.benchchem.com/product/b124596/docs#protocol-for-determining-ceftaroline-minimum-inhibitory-concentration-mic
https://www.benchchem.com/product/b124596/docs#protocol-for-determining-ceftaroline-minimum-inhibitory-concentration-mic
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b124596?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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